N'-[(E)-(4-ethoxyphenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and hydrazides, which undergo condensation reactions under controlled conditions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pH settings to optimize yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Conversion to oxides or other higher oxidation state compounds.
Reduction: Conversion to lower oxidation state compounds.
Substitution: Replacement of functional groups with other groups.
Condensation: Formation of larger molecules through the combination of smaller ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions may introduce new substituents into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules. The compound may exert its effects through mechanisms such as inhibition, activation, or modulation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE include other oxazole derivatives with different substituents. Examples include:
- 4-Methyl-5-phenyl-2-oxazolecarboxylic acid
- 5-(4-Methoxyphenyl)-4-methyl-2-oxazolecarboxylic acid
- 4,5-Dihydro-5-(4-methoxyphenyl)-4-methyl-2-oxazolecarboxylic acid
Uniqueness
The uniqueness of N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-5-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C22H23N3O6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H23N3O6/c1-4-28-16-7-5-14(6-8-16)11-23-24-22(26)19-13(2)20(31-25-19)15-9-17(27-3)21-18(10-15)29-12-30-21/h5-11,13,20H,4,12H2,1-3H3,(H,24,26)/b23-11+ |
InChI Key |
BZVGNWSULDEMPN-FOKLQQMPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NOC(C2C)C3=CC4=C(C(=C3)OC)OCO4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=NOC(C2C)C3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
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